Cas no 4380-92-1 (2,4,6-Mesitylenetriamine)
2,4,6-Mesitylenetriamine Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6-Mesitylenetriamine
- 2,4,6-Trimethyl-1,3,5-benzenetriamine
- 2,4,6-Trimethylbenzene-1,3,5-triamine
- 1,3,5-triamino-2,4,6-trimethylbenzene
- 2,4,6-Trimethyl-[7]chinolylamin
- 2,4,6-trimethyl-[7]quinolylamine
- 2,4,6-Trimethyl-benzen-1,3,5-triyltriamin
- 2,4,6-trimethyl-benzene-1,3,5-triyltriamine
- 2.4.6-Triamino-1.3.5-trimethyl-benzol
- 2.4.6-Triamino-mesitylen
- 7-Amino-2,4,6-trimethylquinoline
- 7-Quinolinamine,2,4,6-trimethyl-
- AC1L2W2K
- CTK4B3077
- Quinoline, 7-amino
- trimethylbenzene-1,3,5-triamine
- 1,3,5-Benzenetriamine, 2,4,6-trimethyl-
- STK506099
- MFCD04141593
- DB-313059
- ALBB-009842
- CS-0379136
- 4380-92-1
- SB76269
- SCHEMBL6568058
- HMS1686I02
- InChI=1/C9H15N3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H2,1-3H
- AKOS000674643
- LS-03290
-
- MDL: MFCD04141593
- Inchi: 1S/C9H15N3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H2,1-3H3
- InChI Key: SBLBKLRRAALOAA-UHFFFAOYSA-N
- SMILES: NC1C(C)=C(C(C)=C(C=1C)N)N
Computed Properties
- Exact Mass: 165.126597491g/mol
- Monoisotopic Mass: 165.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 78.1Ų
Experimental Properties
- Density: 1.138±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 365.8±37.0 °C at 760 mmHg
- Flash Point: 199.4±23.4 °C
- Solubility: Soluble (881 g/l) (25 º C),
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2,4,6-Mesitylenetriamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4,6-Mesitylenetriamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019150373-5g |
2,4,6-Mesitylenetriamine |
4380-92-1 | 95% | 5g |
$672.21 | 2023-09-01 | |
| abcr | AB407401-500 mg |
2,4,6-Trimethylbenzene-1,3,5-triamine |
4380-92-1 | 500MG |
€254.60 | 2023-01-14 | ||
| abcr | AB407401-1 g |
2,4,6-Trimethylbenzene-1,3,5-triamine, 95%; . |
4380-92-1 | 95% | 1g |
€322.50 | 2023-04-25 | |
| TRC | M258600-10mg |
2,4,6-Mesitylenetriamine |
4380-92-1 | 10mg |
$196.00 | 2023-05-18 | ||
| TRC | M258600-100mg |
2,4,6-Mesitylenetriamine |
4380-92-1 | 100mg |
$1522.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449806-5g |
2,4,6-Trimethylbenzene-1,3,5-triamine |
4380-92-1 | 98% | 5g |
¥10613.00 | 2024-05-13 | |
| abcr | AB407401-1g |
2,4,6-Trimethylbenzene-1,3,5-triamine, 95%; . |
4380-92-1 | 95% | 1g |
€317.00 | 2025-02-17 | |
| A2B Chem LLC | AG23844-500mg |
2,4,6-Trimethylbenzene-1,3,5-triamine |
4380-92-1 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AG23844-1g |
2,4,6-Trimethylbenzene-1,3,5-triamine |
4380-92-1 | >95% | 1g |
$509.00 | 2024-04-20 | |
| abcr | AB407401-500mg |
2,4,6-Trimethylbenzene-1,3,5-triamine, 95%; . |
4380-92-1 | 95% | 500mg |
€269.00 | 2025-02-17 |
2,4,6-Mesitylenetriamine Suppliers
2,4,6-Mesitylenetriamine Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2,4,6-Mesitylenetriamine
Introduction to 2,4,6-Mesitylenetriamine (CAS No. 4380-92-1)
2,4,6-Mesitylenetriamine, identified by the Chemical Abstracts Service Number (CAS No.) 4380-92-1, is a significant organic compound with a rich history in chemical synthesis and pharmaceutical applications. This trisubstituted amine derivative is characterized by its mesitylene (1,3,5-trimethylbenzene) backbone, which imparts unique steric and electronic properties essential for its diverse utility. The compound’s molecular structure, featuring three amine functional groups strategically positioned on the aromatic ring, makes it a versatile intermediate in the synthesis of complex molecules.
The synthesis of 2,4,6-mesitylenetriamine typically involves multi-step organic transformations, often starting from commercially available precursors such as mesitylene or its derivatives. The introduction of amine groups at the 2, 4, and 6 positions requires precise control over reaction conditions to ensure regioselectivity. Advances in catalytic methods and asymmetric synthesis have enhanced the efficiency and scalability of its production, making it more accessible for industrial and research purposes.
In recent years, 2,4,6-mesitylenetriamine has garnered attention in the field of medicinal chemistry due to its potential as a pharmacophore. Its rigid aromatic core and multiple reactive amine sites allow for the facile attachment of various pharmacologically active moieties. Researchers have explored its utility in designing novel therapeutic agents targeting a range of diseases. For instance, derivatives of 2,4,6-mesitylenetriamine have been investigated for their antimicrobial and anti-inflammatory properties.
One of the most compelling applications of 2,4,6-mesitylenetriamine is in the development of metal-organic frameworks (MOFs) and coordination polymers. The compound’s ability to act as a chelating ligand enables the construction of highly porous materials with tailored properties. These MOFs have found applications in gas storage and separation technologies due to their exceptional surface areas and tunable pore sizes. The latest research highlights its role in creating MOFs with enhanced stability and functionality for carbon capture applications.
The pharmaceutical industry has also leveraged 2,4,6-mesitylenetriamine as a building block for more complex drug candidates. Its structural motif has been incorporated into molecules designed to interact with specific biological targets. For example, studies have demonstrated its potential in modulating enzyme activity through covalent or non-covalent interactions. The compound’s ability to form stable complexes with metal ions has further expanded its utility in drug delivery systems.
Recent advancements in computational chemistry have enabled more accurate predictions of the behavior of 2,4,6-mesitylenetriamine in various environments. Molecular modeling techniques allow researchers to simulate its interactions with biological targets at an atomic level, accelerating the drug discovery process. These simulations have provided insights into how modifications to the compound’s structure can enhance its pharmacological efficacy.
The environmental impact of using 2,4,6-mesitylenetriamine as an intermediate has also been a focus of recent studies. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Biocatalytic methods are being explored as alternatives to traditional chemical synthesis, offering a more sustainable approach to producing this valuable compound.
The versatility of 2,4,6-mesitylenetriamine extends beyond pharmaceuticals into materials science. Its incorporation into polymers enhances thermal stability and mechanical strength due to its rigid aromatic structure. These modified polymers find applications in high-performance coatings and adhesives where durability under extreme conditions is critical.
In conclusion, 2,4,6-mesitylenetriamine (CAS No. 4380-92-1) remains a cornerstone in modern chemical research due to its multifaceted applications across medicine and materials science. Ongoing investigations continue to uncover new ways to harness its unique properties for innovative solutions in health care and industrial technologies.
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